molecular formula C19H16N4OS B12025259 (5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12025259
M. Wt: 348.4 g/mol
InChI Key: SFKFPLPBBNOSPV-FOWTUZBSSA-N
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Description

(5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a thiazole ring, a triazole ring, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, particularly with halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

(5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of (5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-[4-(dimethylamino)benzylidene]-2-phenylthiazole: Similar structure but lacks the triazole ring.

    (5E)-5-[4-(dimethylamino)benzylidene]-2-phenyltriazole: Similar structure but lacks the thiazole ring.

    (5E)-5-[4-(dimethylamino)benzylidene]-2-phenylimidazole: Similar structure but contains an imidazole ring instead of the thiazole-triazole combination.

Uniqueness

The uniqueness of (5E)-5-[4-(dimethylamino)benzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its combined thiazole and triazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in fields requiring specific molecular interactions and properties.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H16N4OS/c1-22(2)15-10-8-13(9-11-15)12-16-18(24)23-19(25-16)20-17(21-23)14-6-4-3-5-7-14/h3-12H,1-2H3/b16-12+

InChI Key

SFKFPLPBBNOSPV-FOWTUZBSSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2

Origin of Product

United States

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